molecular formula C15H18O2 B1432352 8-Cyclopropyl-2,2-dimethylchroman-6-carbaldehyde CAS No. 1350761-37-3

8-Cyclopropyl-2,2-dimethylchroman-6-carbaldehyde

Cat. No.: B1432352
CAS No.: 1350761-37-3
M. Wt: 230.3 g/mol
InChI Key: KRIVMKPDLUUNAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Cyclopropyl-2,2-dimethylchroman-6-carbaldehyde is a chemical compound that belongs to the family of chromanone derivatives. These compounds have gained significant attention due to their interesting chemical and biological properties. The structure of this compound includes a chroman ring system substituted with a cyclopropyl group and a carbaldehyde functional group, making it a unique and versatile compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Cyclopropyl-2,2-dimethylchroman-6-carbaldehyde typically involves the following steps:

    Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving appropriate precursors such as phenols and aldehydes under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents like diazomethane or cyclopropyl carbinol.

    Formylation: The carbaldehyde group can be introduced through formylation reactions using reagents such as formic acid or formylating agents like Vilsmeier-Haack reagent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

8-Cyclopropyl-2,2-dimethylchroman-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chroman ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Electrophilic reagents like halogens or nucleophilic reagents like amines.

Major Products Formed

    Oxidation: Formation of 8-Cyclopropyl-2,2-dimethylchroman-6-carboxylic acid.

    Reduction: Formation of 8-Cyclopropyl-2,2-dimethylchroman-6-methanol.

    Substitution: Various substituted chroman derivatives depending on the reagents used.

Scientific Research Applications

8-Cyclopropyl-2,2-dimethylchroman-6-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential pharmacological applications, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-Cyclopropyl-2,2-dimethylchroman-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Modulating Receptor Activity: Interacting with cellular receptors to influence signal transduction processes.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in biological systems.

Comparison with Similar Compounds

8-Cyclopropyl-2,2-dimethylchroman-6-carbaldehyde can be compared with other similar compounds, such as:

  • 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane
  • 6-Acetyl-2,2-dimethylchroman-4-one
  • 2-Methylchromane-7-carbaldehyde
  • 7-Methoxy-2,2-dimethylchroman-4-one

These compounds share the chroman ring system but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

8-cyclopropyl-2,2-dimethyl-3,4-dihydrochromene-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O2/c1-15(2)6-5-12-7-10(9-16)8-13(11-3-4-11)14(12)17-15/h7-9,11H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRIVMKPDLUUNAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C(=CC(=C2)C=O)C3CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A vial was charged with Pd(OAc)2 (7.99 mg, 0.04 mmol), XPhos (25.5 mg, 0.05 mmol), potassium carbonate (148 mg, 1.07 mmol), potassium cyclopropyltrifluoroborate (58.0 mg, 0.39 mmol) and 8-chloro-2,2-dimethyl-3,4-dihydro-2H-chromene-6-carbaldehyde (80 mg, 0.36 mmol). The mixture was dissolved in cyclopropylmethyl ether (1.62 mL) and water (0.16 mL) and purged with Ar. The reaction mixture was then stirred at 100° C. overnight, cooled to room temperature and filtered through a pad of celite. The filtrate was concentrated under vacuum, and the crude residue was purified by silica gel chromatography eluting with 0-20% EtOAc/hexanes to afford the desired product as a pale-yellow oil.
Quantity
1.62 mL
Type
solvent
Reaction Step One
Name
Quantity
25.5 mg
Type
reactant
Reaction Step Two
Quantity
148 mg
Type
reactant
Reaction Step Two
Quantity
58 mg
Type
reactant
Reaction Step Two
Quantity
80 mg
Type
reactant
Reaction Step Two
Quantity
7.99 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-Cyclopropyl-2,2-dimethylchroman-6-carbaldehyde
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8-Cyclopropyl-2,2-dimethylchroman-6-carbaldehyde
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8-Cyclopropyl-2,2-dimethylchroman-6-carbaldehyde
Reactant of Route 4
8-Cyclopropyl-2,2-dimethylchroman-6-carbaldehyde
Reactant of Route 5
8-Cyclopropyl-2,2-dimethylchroman-6-carbaldehyde
Reactant of Route 6
8-Cyclopropyl-2,2-dimethylchroman-6-carbaldehyde

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